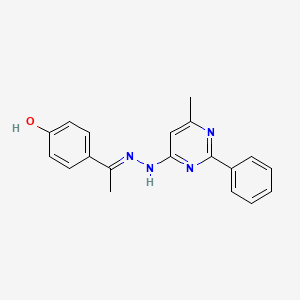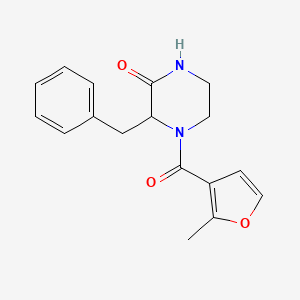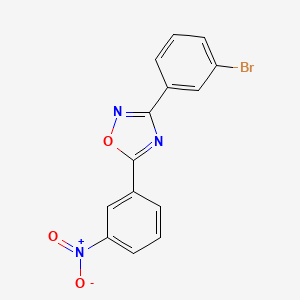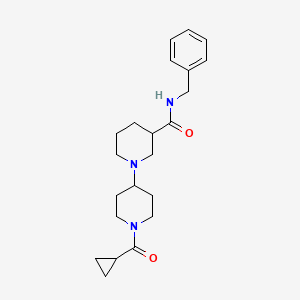
1-(4-hydroxyphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxyphenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, commonly known as HPEH, is a novel compound that has been studied extensively for its potential applications in various fields of science. HPEH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). The unique chemical structure of HPEH has led to its investigation in areas such as medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of HPEH is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. HPEH has been shown to inhibit the production of ROS and reduce oxidative stress, which could be beneficial in the treatment of diseases such as cancer and neurodegenerative disorders. HPEH has also been shown to modulate various signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
HPEH has been shown to have several biochemical and physiological effects. In vitro studies have shown that HPEH exhibits potent antioxidant and anti-inflammatory activities, which could be beneficial in the treatment of various diseases. HPEH has also been shown to modulate various enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In vivo studies have shown that HPEH exhibits low toxicity and is well-tolerated, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using HPEH in lab experiments is its potent antioxidant and anti-inflammatory activities, which could be beneficial in the study of various diseases. HPEH is also relatively easy to synthesize and purify, making it a readily available compound for research purposes. One limitation of using HPEH in lab experiments is its limited solubility in aqueous solutions, which could limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of HPEH. One direction could be the investigation of HPEH as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction could be the development of novel derivatives of HPEH with improved pharmacological properties. The use of HPEH as a potential antimicrobial agent could also be further explored. Additionally, the mechanism of action of HPEH could be further elucidated to better understand its potential applications in various fields of science.
合成法
The synthesis of HPEH involves the condensation of 4-hydroxyacetophenone and 6-methyl-2-phenyl-4-pyrimidinylhydrazine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
HPEH has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that HPEH exhibits potent antioxidant and anti-inflammatory activities, which could make it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. HPEH has also been investigated for its potential as an antimicrobial agent, with some studies showing promising results against various bacterial and fungal strains.
特性
IUPAC Name |
4-[(E)-C-methyl-N-[(6-methyl-2-phenylpyrimidin-4-yl)amino]carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-12-18(21-19(20-13)16-6-4-3-5-7-16)23-22-14(2)15-8-10-17(24)11-9-15/h3-12,24H,1-2H3,(H,20,21,23)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVVVJUINKNDKP-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-bis(2-ethoxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6034744.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6034750.png)
![5-(diethylamino)-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6034754.png)
![7-benzyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6034760.png)
![N-[(1-propyl-3-piperidinyl)methyl]-4-biphenylcarboxamide](/img/structure/B6034766.png)


![N-[(3S)-2-oxo-3-azepanyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B6034794.png)
![2-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B6034797.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6034798.png)
![(2,1,3-benzoxadiazol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6034801.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6034814.png)
![4-(methoxyimino)-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B6034822.png)
